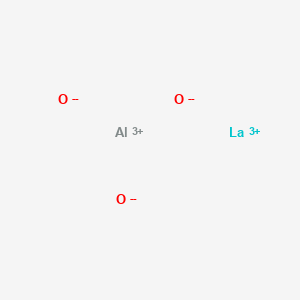
酸化ランタンアルミニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium lanthanum trioxide, also known as lanthanum aluminium oxide, is an inorganic compound with the chemical formula LaAlO₃. This compound is a member of the perovskite family and is known for its unique structural, electrical, and thermal properties. It is widely used in various scientific and industrial applications due to its high stability and versatility.
科学的研究の応用
Aluminium lanthanum trioxide has a wide range of applications in scientific research and industry:
Biology and Medicine: The compound’s biocompatibility and stability make it suitable for use in biomedical implants and as a component in bioactive ceramics.
Industry: Aluminium lanthanum trioxide is used in the production of advanced ceramics, optical materials, and electronic components.
作用機序
Target of Action
Aluminium lanthanum trioxide, also known as lanthanum aluminate (LaAlO3), is a compound that primarily targets the optical and electronic properties of materials . It is used in the production of optical materials, dielectrics, and conductive ceramics . Its primary role is to enhance the alkali resistance of glass and improve its refractive index and dispersion .
Mode of Action
The interaction of aluminium lanthanum trioxide with its targets is primarily through its structural and electronic properties. LaAlO3 has a cubic perovskite structure . The La3+ ions are bonded to twelve equivalent O2- atoms to form LaO12 cuboctahedra that share corners with twelve equivalent LaO12 cuboctahedra, faces with six equivalent LaO12 cuboctahedra, and faces with eight equivalent AlO6 . This structure contributes to its unique properties, such as its high dielectric constant and its ability to withstand high temperatures .
Biochemical Pathways
While aluminium lanthanum trioxide is primarily used in materials science, some studies suggest that aluminium compounds can affect biological systems. For example, aluminium oxide nanoparticles have been shown to impair learning and memory in mice, potentially through the disruption of mitochondrial function . .
Pharmacokinetics
A study on lanthanum carbonate, a related compound, showed that it was generally well-tolerated in hyperphosphatemic children and adolescents with chronic kidney disease undergoing dialysis . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aluminium lanthanum trioxide.
Result of Action
The result of aluminium lanthanum trioxide’s action is primarily observed in its applications. For instance, it enhances the optical properties of materials, making it useful in the production of camera and telescope lenses, and infrared-absorbing glasses . In the context of biological systems, the effects of aluminium compounds can vary, and more research is needed to understand the specific effects of aluminium lanthanum trioxide.
Action Environment
The action of aluminium lanthanum trioxide can be influenced by environmental factors. For example, its stability and efficacy in enhancing the properties of materials can be affected by temperature and pressure . In biological systems, factors such as pH and the presence of other ions could potentially influence its action.
準備方法
Synthetic Routes and Reaction Conditions: Aluminium lanthanum trioxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of lanthanum oxide (La₂O₃) and aluminium oxide (Al₂O₃) at high temperatures. The reaction typically occurs at temperatures around 1500°C to 1600°C in an oxygen-rich environment to ensure complete reaction and formation of the perovskite structure .
Industrial Production Methods: In industrial settings, the production of aluminium lanthanum trioxide often involves the use of high-purity raw materials and controlled atmospheres to achieve the desired phase and purity. The solid-state reaction method is commonly employed, where the reactants are mixed, pressed into pellets, and sintered at high temperatures. Advanced techniques such as spray pyrolysis and chemical vapor deposition are also used to produce thin films of aluminium lanthanum trioxide for specific applications .
化学反応の分析
Types of Reactions: Aluminium lanthanum trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its stability in oxidative environments and can form complex oxides when reacted with other metal oxides.
Common Reagents and Conditions:
Oxidation: Aluminium lanthanum trioxide can be oxidized in the presence of oxygen at high temperatures to form higher oxides.
Reduction: It can be reduced using hydrogen or carbon monoxide at elevated temperatures to form lower oxidation state compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lanthanum aluminium oxide with different stoichiometries, while reduction can produce metallic lanthanum and aluminium .
類似化合物との比較
Lanthanum oxide (La₂O₃): Known for its use in optical materials and catalysts.
Aluminium oxide (Al₂O₃): Widely used in ceramics and as a catalyst support.
Lanthanum aluminium oxide (LaAlO₃): Shares similar properties with aluminium lanthanum trioxide but may have different stoichiometries and structural variations.
Uniqueness: Aluminium lanthanum trioxide stands out due to its unique combination of high thermal stability, dielectric properties, and catalytic activity. Its ability to form stable perovskite structures with various dopants makes it highly versatile for different applications. Compared to other similar compounds, it offers a balance of properties that are advantageous for both scientific research and industrial applications .
特性
IUPAC Name |
aluminum;lanthanum(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.La.3O/q2*+3;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIGHUSRADNYQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.885 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12003-65-5 |
Source


|
| Record name | Aluminium lanthanum trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium lanthanum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

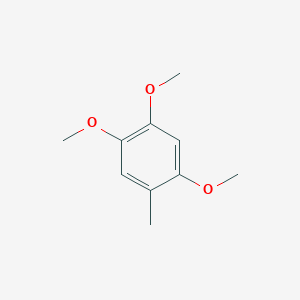
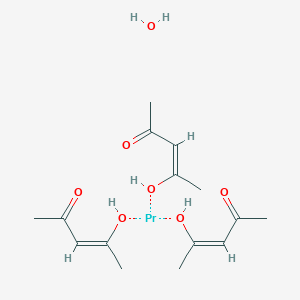
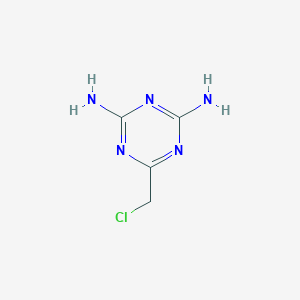
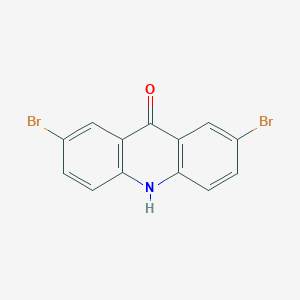
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
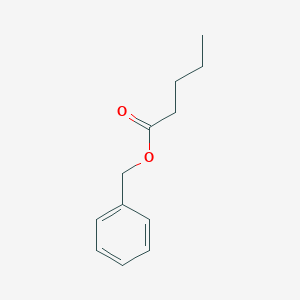
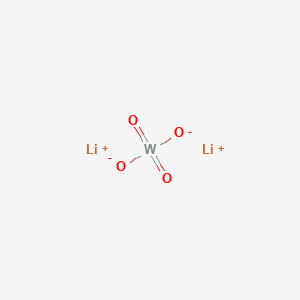

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
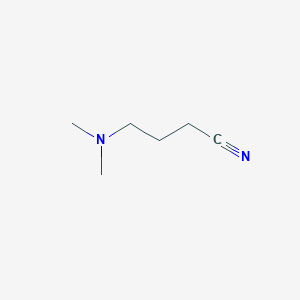
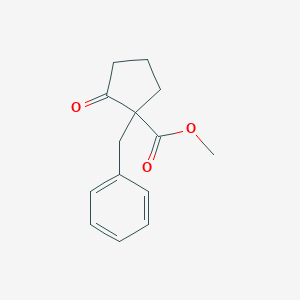
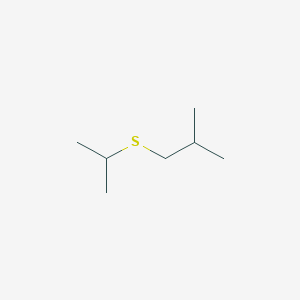
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
